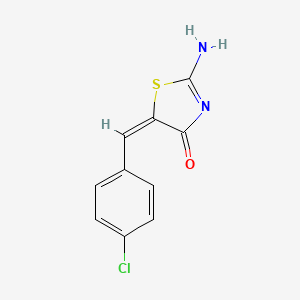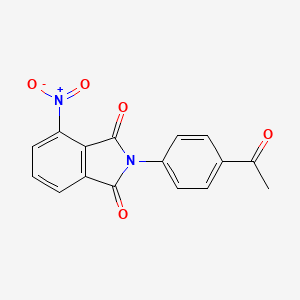![molecular formula C21H16I2N2O3 B11700552 2-hydroxy-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11700552.png)
2-hydroxy-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,2-diphenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-羟基-N'-[(E)-(2-羟基-3,5-二碘苯基)亚甲基]-2,2-二苯基乙酰肼是一种复杂的有机化合物,以其独特的结构和在各个科学领域的潜在应用而闻名。该化合物具有酰肼官能团,该官能团通常与显著的生物活性相关联。
准备方法
合成路线与反应条件
2-羟基-N'-[(E)-(2-羟基-3,5-二碘苯基)亚甲基]-2,2-二苯基乙酰肼的合成通常涉及2-羟基-3,5-二碘苯甲醛与2,2-二苯基乙酰肼之间的缩合反应。该反应通常在乙醇或甲醇等溶剂中,在回流条件下进行。将反应混合物加热以促进目标产物的形成,然后通过重结晶进行纯化。
工业生产方法
尽管该化合物的具体工业生产方法尚未得到充分的记录,但总体方法将涉及扩大实验室合成工艺。这将包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。工业生产还可能涉及连续流动反应器,以提高效率和可扩展性。
化学反应分析
反应类型
2-羟基-N'-[(E)-(2-羟基-3,5-二碘苯基)亚甲基]-2,2-二苯基乙酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将酰肼基团转化为胺。
取代: 该化合物中的芳香环可以进行亲电取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲电取代反应通常需要氯化铝或三氯化铁等催化剂。
主要形成的产物
氧化: 形成氧化物和醌。
还原: 形成胺。
取代: 形成取代的芳香族化合物。
科学研究应用
2-羟基-N'-[(E)-(2-羟基-3,5-二碘苯基)亚甲基]-2,2-二苯基乙酰肼在科学研究中有多种应用:
化学: 用作配位化学中的配体,以形成金属配合物。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其生物活性酰肼基团,研究其潜在的治疗应用。
工业: 在开发新材料和催化剂方面的潜在用途。
作用机制
2-羟基-N'-[(E)-(2-羟基-3,5-二碘苯基)亚甲基]-2,2-二苯基乙酰肼的作用机制涉及其与生物分子的相互作用。酰肼基团可以形成氢键并与金属离子配位,从而影响各种生化途径。该化合物与 DNA 和蛋白质相互作用的能力使其成为药物开发的潜在候选者。
相似化合物的比较
类似化合物
- 2-羟基-N'-[(E)-(2-羟基-3-甲氧基苯基)亚甲基]-苯甲酰腙
- 2-羟基-N'-[(E)-(2-羟基-3,5-二氯苯基)亚甲基]-2,2-二苯基乙酰肼
- 2-羟基-N'-[(E)-(2-羟基-3,5-二溴苯基)亚甲基]-2,2-二苯基乙酰肼
独特性
2-羟基-N'-[(E)-(2-羟基-3,5-二碘苯基)亚甲基]-2,2-二苯基乙酰肼的独特性在于碘原子的存在,这些原子可以增强其生物活性和反应性。碘原子可以参与卤素键,而卤素键在其他卤素的类似化合物中不太常见。
属性
分子式 |
C21H16I2N2O3 |
|---|---|
分子量 |
598.2 g/mol |
IUPAC 名称 |
2-hydroxy-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H16I2N2O3/c22-17-11-14(19(26)18(23)12-17)13-24-25-20(27)21(28,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,26,28H,(H,25,27)/b24-13+ |
InChI 键 |
HPJHAAGGPWRZAN-ZMOGYAJESA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=C(C(=CC(=C3)I)I)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B11700471.png)
![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700478.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11700480.png)



![2-{[(2,3-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11700520.png)
![(5Z)-5-(4-chlorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11700530.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide](/img/structure/B11700537.png)

![N-{(1Z)-3-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11700549.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700551.png)
![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700554.png)

